3-O-Methylquercetin

概要

説明

3-O-メチルケルセチンは、イソラムネチンとしても知られており、様々な植物に含まれる天然のフラボノイドです。これは、よく知られている抗酸化物質であるケルセチンの誘導体です。 この化合物は、抗炎症作用、抗酸化作用、抗菌作用など、潜在的な健康上の利点があるとされています .

2. 製法

合成経路と反応条件: 3-O-メチルケルセチンの合成は、通常、ケルセチンのメチル化を伴います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下でヨウ化メチルを使用する方法です。 この反応は、ジメチルスルホキシドなどの有機溶媒中で、高温で行われます .

工業的生産方法: 3-O-メチルケルセチンの工業的生産は、通常、同様のメチル化技術を大規模に採用しています。 このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が保証されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-methyl Quercetin typically involves the methylation of quercetin. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of 3-O-methyl Quercetin often employs similar methylation techniques but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

反応の種類: 3-O-メチルケルセチンは、次のような様々な化学反応を起こします。

酸化: キノン類やその他の酸化生成物に酸化される可能性があります。

還元: 還元反応によって、ジヒドロ誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主な生成物:

酸化: キノン類やその他の酸化誘導体。

還元: ジヒドロ誘導体。

置換: 様々な置換フラボノイド誘導体.

4. 科学研究への応用

3-O-メチルケルセチンは、科学研究において幅広い応用範囲を持っています。

化学: フラボノイドの化学と反応性の研究におけるモデル化合物として使用されています。

生物学: 酸化ストレスや炎症の軽減における役割など、細胞プロセスへの影響が研究されています。

医学: 癌、心血管疾患、神経変性疾患などの疾患の治療における可能性が研究されています。

科学的研究の応用

Anticancer Properties

Mechanisms of Action:

3-O-Methylquercetin exhibits significant anti-cancer properties, particularly in inhibiting cell migration and proliferation in melanoma cells. In a study involving murine B16 melanoma cells, it was found that this compound inhibited cell migration at concentrations as low as 6.25 µM, demonstrating a more potent effect than quercetin itself . The presence of the 3-methoxyl group in its structure is crucial for enhancing its anti-migration activity.

Case Study:

In vitro experiments showed that this compound not only inhibited migration but also promoted fibroblast growth without cytotoxic effects, suggesting potential applications in cancer therapies and cosmetic formulations aimed at skin rejuvenation .

Cytoprotection Against Oxidative Stress

Protective Effects:

Research indicates that this compound protects normal lung and liver cells from hydrogen peroxide-induced cytotoxicity. It enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), superoxide dismutase (SOD), and catalase, which are vital for cellular defense against oxidative stress .

Experimental Findings:

In a study isolating flavonoids from Spondias tuberosa, both this compound and kaempferol significantly reduced oxidative stress markers and DNA damage in treated cells, highlighting their potential for therapeutic use in conditions associated with oxidative damage .

Antioxidant Activity

Antioxidant Properties:

this compound has demonstrated strong antioxidant activity, effectively reducing reactive oxygen species (ROS) levels in various cell types. In studies involving intestinal epithelial cells, it was shown to modulate key enzymes involved in oxidative stress response, thereby protecting against inflammation induced by bacterial lipopolysaccharides .

Research Insights:

The antioxidant effects of this compound were further corroborated by its ability to protect against acute lung injury induced by lipopolysaccharides in animal models, suggesting its application in preventing inflammatory diseases .

Antibacterial Activity

Broad-spectrum Efficacy:

In addition to its antioxidant properties, this compound exhibits antibacterial activity against several pathogenic bacteria including Escherichia coli and Staphylococcus aureus. This makes it a candidate for developing natural antimicrobial agents .

Clinical Relevance:

Given the rising concern over antibiotic resistance, incorporating compounds like this compound into treatment regimens could provide alternative strategies for managing bacterial infections.

Neuroprotective Effects

Potential Therapeutic Applications:

Emerging research suggests that derivatives of methylated quercetins may have neuroprotective effects. Studies indicate that these compounds can cross the blood-brain barrier and may play a role in protecting against neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .

Future Directions:

The accumulation of methylated quercetins in the brain post-consumption of grape extracts suggests potential applications in developing therapies for neurodegenerative conditions such as Alzheimer's disease .

Summary Table of Applications

作用機序

3-O-メチルケルセチンの作用機序には、いくつかの分子標的と経路が含まれています。

抗酸化作用: 活性酸素種をスカベンジし、酸化ストレスを軽減します。

抗炎症作用: 炎症性サイトカインと酵素の産生を阻害します。

抗菌作用: 細菌細胞膜を破壊し、細菌の増殖を阻害します

類似の化合物:

ケルセチン: 類似の抗酸化作用と抗炎症作用を持つ親化合物。

ラムナジン: ケルセチンの別のメチル化誘導体で、同様の生物学的活性を持っています。

ケンフェロール: 構造的特徴は異なりますが、同様の健康上の利点を持つ関連するフラボノイド.

ユニークさ: 3-O-メチルケルセチンは、その特定のメチル化パターンにより、ケルセチンと比較してバイオアベイラビリティと安定性が向上しており、ユニークです。 これは、特定の用途においてより効果的な化合物となります .

類似化合物との比較

Quercetin: The parent compound with similar antioxidant and anti-inflammatory properties.

Rhamnazin: Another methylated derivative of quercetin with comparable biological activities.

Kaempferol: A related flavonoid with similar health benefits but different structural features.

Uniqueness: 3-O-methyl Quercetin is unique due to its specific methylation pattern, which enhances its bioavailability and stability compared to quercetin. This makes it a more effective compound in certain applications .

生物活性

3-O-Methylquercetin (3OMQ) is a methylated derivative of quercetin, a flavonoid known for its diverse biological activities. This article explores the biological activity of 3OMQ, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by various research findings and case studies.

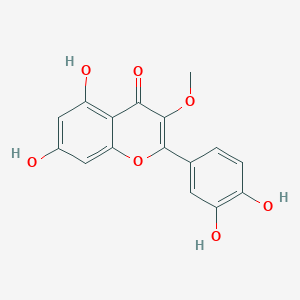

This compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₂O₇

- Molecular Weight : 316.26 g/mol

- CAS Number : 1486-70-0

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 3OMQ. Notably, it exhibits selective antiproliferative effects against cancer cell lines, particularly MCF-7 (breast cancer) cells.

Key Findings:

- IC₅₀ Values : The IC₅₀ for 3OMQ against MCF-7 cells is approximately 11.23 µg/mL , indicating significant potency compared to other compounds .

- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by DNA fragmentation and nuclear condensation .

Antimicrobial Activity

3OMQ has shown promising antimicrobial effects against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentrations (MIC) :

- Bacillus cereus: MIC of 125 µg/mL

- Salmonella typhimurium: MIC of 125 µg/mL

These results suggest that 3OMQ can effectively inhibit the growth of pathogenic bacteria .

Anti-inflammatory Effects

3OMQ exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Key Findings:

- Cytokine Suppression : It suppresses tumor necrosis factor-alpha (TNF-α) and interleukin production in inflammatory models .

- Cell Viability and Permeability : In studies using porcine intestinal cells, 3OMQ demonstrated protective effects against lipopolysaccharide-induced inflammation, improving cell viability and reducing paracellular permeability .

Antioxidant Activity

The antioxidant capacity of 3OMQ is another area of interest, contributing to its potential health benefits.

Key Findings:

- Reactive Oxygen Species (ROS) Reduction : It effectively reduces ROS levels in various cell lines, suggesting a protective role against oxidative stress .

- Comparative Studies : When compared to quercetin, 3OMQ showed enhanced antioxidant activity in certain assays .

Case Studies

Several case studies have highlighted the efficacy of 3OMQ in different biological contexts:

- Lung Adenocarcinoma Study : Methylated quercetins, including 3OMQ, were found to have stronger anticancer effects than quercetin itself in lung adenocarcinoma models .

- Skin Permeation Study : Research indicated that while quercetin had higher skin retention than 3OMQ, the latter showed favorable permeation characteristics when formulated in hydrogels .

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism/Notes |

|---|---|---|

| Anticancer | Selective antiproliferative | Induces apoptosis in MCF-7 cells |

| Antimicrobial | Inhibits bacterial growth | Effective against Bacillus cereus and Salmonella spp. |

| Anti-inflammatory | Reduces TNF-α and IL production | Protects intestinal cells from LPS-induced inflammation |

| Antioxidant | Reduces ROS | Enhances cellular protection against oxidative stress |

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPBGSIAWZTEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164032 | |

| Record name | Quercetin 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-70-0 | |

| Record name | 3-O-Methylquercetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1486-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quercetin 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-Methylquercetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYLUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J92C373RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。